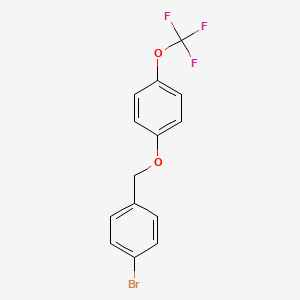
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is an organic compound with the molecular formula C14H10BrF3O2. This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene typically involves the reaction of 4-bromobenzyl alcohol with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are substituted benzene derivatives depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactionsThis versatility makes it a valuable building block in organic synthesis .
Comparación Con Compuestos Similares
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the phenoxy methyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar but with the trifluoromethoxy group in a different position.
Uniqueness: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C14H10BrF3O2 |
|---|---|
Peso molecular |
347.13 g/mol |
Nombre IUPAC |
1-bromo-4-[[4-(trifluoromethoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-3-1-10(2-4-11)9-19-12-5-7-13(8-6-12)20-14(16,17)18/h1-8H,9H2 |
Clave InChI |
MGWMGVQKKWPHQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


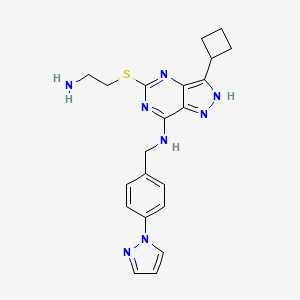
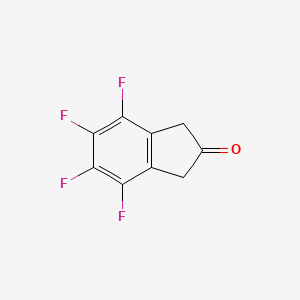
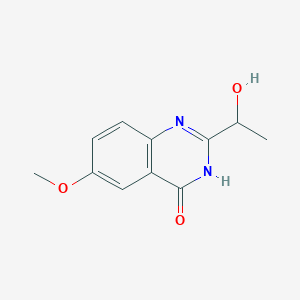
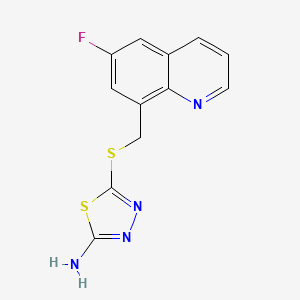
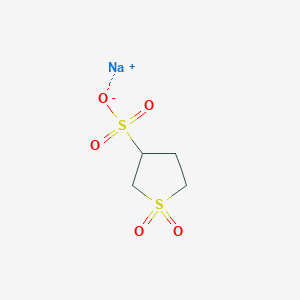
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
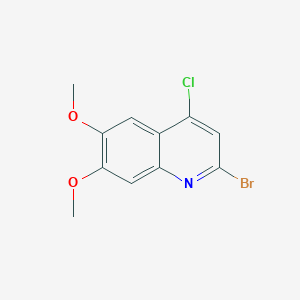
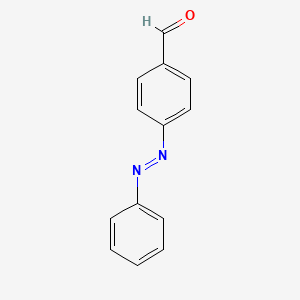
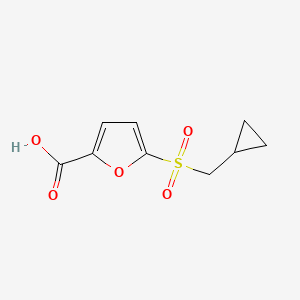
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
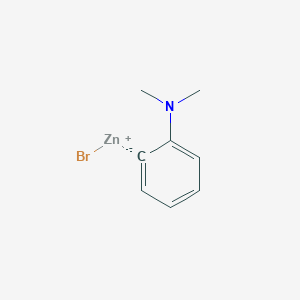
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
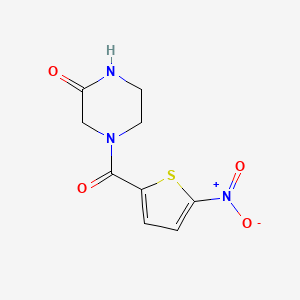
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
